molecular formula C16H20N2O2 B13147957 1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone

1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone

Cat. No.: B13147957
M. Wt: 272.34 g/mol
InChI Key: QAALMXJKAGRLPY-UHFFFAOYSA-N
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Description

1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone is a complex organic compound with a unique structure that includes two pyridine rings connected by a tetrahydro bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4’-bipyridine]-3,5-diyl)diethanone is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-(3-acetyl-2,6-dimethyl-3-pyridin-4-yl-2,4-dihydro-1H-pyridin-5-yl)ethanone

InChI

InChI=1S/C16H20N2O2/c1-10-15(11(2)19)9-16(13(4)20,12(3)18-10)14-5-7-17-8-6-14/h5-8,12,18H,9H2,1-4H3

InChI Key

QAALMXJKAGRLPY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=C(N1)C)C(=O)C)(C2=CC=NC=C2)C(=O)C

Origin of Product

United States

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